Cas no 442910-45-4 (tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate)

Technical Introduction: tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive bromomethyl group and protected indole nitrogen. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The bromomethyl moiety serves as a key functionalization site for further derivatization, enabling cross-coupling reactions, nucleophilic substitutions, or incorporation into complex molecular frameworks. This compound is especially useful in pharmaceutical and agrochemical research for constructing indole-based scaffolds. Its well-defined reactivity and compatibility with diverse synthetic conditions make it a practical choice for targeted modifications in multistep syntheses.
tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate structure
442910-45-4 structure
Product Name:tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate
CAS No:442910-45-4
MF:C14H16BrNO2
MW:310.186343193054
MDL:MFCD13183463
CID:1040554
PubChem ID:21874701
Update Time:2025-06-13

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate
    • tert-butyl 7-(bromomethyl)indole-1-carboxylate
    • F18150
    • 442910-45-4
    • YVGLGHAMSGVDOZ-UHFFFAOYSA-N
    • A872561
    • AKOS016006326
    • DTXSID40619231
    • SCHEMBL1347686
    • LCZC2783
    • 7-(Bromomethyl)-1-tert-butoxycarbonyl-1H-indole
    • tert-Butyl7-(bromomethyl)-1H-indole-1-carboxylate
    • 1H-Indole-1-carboxylic acid, 7-(bromomethyl)-, 1,1-dimethylethyl ester
    • MDL: MFCD13183463
    • Inchi: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-8H,9H2,1-3H3
    • InChI Key: YVGLGHAMSGVDOZ-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=CC2C=CN(C(=O)OC(C)(C)C)C=21

Computed Properties

  • Exact Mass: 309.03644g/mol
  • Monoisotopic Mass: 309.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 31.2Ų

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tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:442910-45-4)tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate
Order Number:A872561
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:35
Price ($):332.0
Email:sales@amadischem.com

Additional information on tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate

Introduction to Tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 442910-45-4)

Tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate, with the chemical formula C₁₃H₁₃BrN and CAS number 442910-45-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This molecule, featuring a bromomethyl substituent on an indole core, has garnered attention due to its versatile reactivity and potential applications in drug discovery. The indole scaffold is particularly noteworthy, as it is a privileged structure found in numerous bioactive molecules, including natural products and synthetic drugs.

The bromomethyl group attached to the indole ring introduces a high degree of functionalization, making this compound a valuable intermediate in organic synthesis. The tert-butyl ester moiety further enhances its utility by providing a stable handle for subsequent transformations, such as reduction or hydrolysis. These structural features make Tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate a compelling candidate for exploring novel pharmacophores and developing new therapeutic agents.

In recent years, there has been growing interest in indole derivatives due to their broad spectrum of biological activities. For instance, indole-based compounds have been investigated for their roles in modulating neurotransmitter systems, immune responses, and anti-inflammatory pathways. The presence of the bromomethyl group allows for facile introduction of other functional groups via nucleophilic substitution reactions, enabling the construction of complex molecular architectures.

One of the most exciting applications of Tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate lies in its use as a building block for synthesizing small-molecule inhibitors targeting specific biological pathways. Researchers have leveraged this compound to develop molecules with potential therapeutic value in areas such as oncology and central nervous system disorders. The indole core is particularly well-suited for interactions with biological targets due to its ability to engage in hydrogen bonding and π-stacking interactions.

Recent studies have highlighted the importance of Tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling and are often implicated in diseases such as cancer. By modifying the indole scaffold with functional groups like bromomethyl, researchers can fine-tune the binding properties of their inhibitors, leading to higher selectivity and efficacy. The tert-butyl ester group also provides a convenient site for further derivatization, allowing for the optimization of pharmacokinetic profiles.

The agrochemical industry has also benefited from the versatility of Tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate. Indole derivatives are known for their herbicidal, fungicidal, and insecticidal properties. The bromomethyl group enables the introduction of additional functionalities that can enhance the activity of these compounds against pests and pathogens. This has led to the exploration of novel crop protection agents derived from this versatile intermediate.

From a synthetic chemistry perspective, Tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate offers a unique platform for exploring new reaction pathways and methodologies. The combination of the indole ring and bromomethyl group provides numerous opportunities for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential tools in modern drug discovery. Additionally, the tert-butyl ester can be converted into other functional groups under various conditions, making this compound an invaluable asset in synthetic laboratories.

The pharmaceutical industry continues to invest heavily in discovering new active ingredients derived from natural product-like scaffolds. Indole compounds are among the most studied due to their diverse biological activities and structural diversity. Tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate, with its unique combination of functional groups, represents a promising starting point for generating novel drug candidates.

In conclusion, Tert-butyl 7-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 442910-45-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its ability to serve as a versatile intermediate for constructing complex molecules makes it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements in drug discovery and agricultural science.

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Amadis Chemical Company Limited
(CAS:442910-45-4)tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate
A872561
Purity:99%
Quantity:1g
Price ($):332.0
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